molecular formula C9H15NO5 B045372 Diethyl acetamidomalonate CAS No. 1068-90-2

Diethyl acetamidomalonate

Cat. No. B045372
CAS RN: 1068-90-2
M. Wt: 217.22 g/mol
InChI Key: ISOLMABRZPQKOV-UHFFFAOYSA-N
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Description

Diethyl acetamidomalonate (DEAM) is an organic compound of the malonate family. It is a white, crystalline solid that is soluble in water and other organic solvents. DEAM is widely used in the synthesis of drugs, polymers, and other compounds. It has also been used in the synthesis of polymers, polysaccharides, and other materials. It has been studied for its potential applications in pharmaceuticals, biochemistry, and other fields of science.

Scientific Research Applications

  • Synthesis of Tetrahydroisoquinoline Derivatives : Diethyl acetamidomalonate is used as a glycine equivalent for synthesizing diverse 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives and their higher analogues. This is further expanded through Suzuki-Miyaura cross-coupling reactions (Kotha et al., 2010).

  • Efficient Approach to Beta-branched Alpha-amino Acids : The indium(III)-catalyzed addition of this compound to terminal alkynes provides an efficient method to produce beta-branched alpha-amino acids. This method is practical and offers a significant advancement in the synthesis of amino acids (Angell et al., 2007).

  • Synthesis of Constrained Amino Acid Derivatives : N-alkylation of this compound leads to the synthesis of constrained amino acid derivatives. This is achieved through ring-closing metathesis, providing good yields (Kotha & Singh, 2004).

  • Precursor for Arylglycines : In a reaction promoted by copper, aryl iodides with activated methine compounds yield diethyl acetamido(aryl)malonates. These are potentially useful precursors for arylglycines (Pivsa-Art et al., 1996).

  • High-Yield Synthesis of DL-Glutamic Acid : A high-yield, modified procedure using diethylmalonate, formaldehyde, and this compound is presented for synthesizing 4-methylene-DL-glutamic acid. This yields 30% pure amino acid with properties identical to the naturally occurring form (Powell & Dekker, 1981).

  • Thermodynamic Property Studies : this compound exhibits a solid-liquid phase transition at 368.72 K, and no thermal anomalies are observed in the range from 78 to 395 K. This study aids in understanding the material's properties under various thermal conditions (Li & Tan, 2013).

Mechanism of Action

Target of Action

Diethyl acetamidomalonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.

Mode of Action

DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . In the synthesis of α-amino acids, DEAM undergoes deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation .

Biochemical Pathways

DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids . For example, phenylalanine can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide . Hydrolysis of the carboxylic acid ester and amide functions then follows along with decarboxylation at increased temperatures .

Pharmacokinetics

It is known that deam is characterized by low water solubility but good solvency in lower alcohols and chloroform , which may influence its bioavailability.

Result of Action

The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds are crucial for various biological functions, including protein synthesis and energy production.

Action Environment

The action of DEAM can be influenced by various environmental factors. For instance, the temperature can affect the rate of the chemical reactions involving DEAM . Moreover, the solvents used can impact the solubility and therefore the bioavailability of DEAM . It is also important to note that DEAM should be stored in a dry environment to maintain its stability.

Safety and Hazards

Diethyl acetamidomalonate is considered hazardous. It has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Diethyl acetamidomalonate is a versatile building block used for the synthesis of various pharmaceutical and biologically active compounds . It is an intermediate for the preparation of Novobiocin analogues as potential heat shock protein 90 inhibitors . It is also used as important intermediates in syntheses of vitamins B1 and B6, barbiturates, non-steroidal anti-inflammatory agents, and other numerous pharmaceuticals .

properties

IUPAC Name

diethyl 2-acetamidopropanedioate
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InChI

InChI=1S/C9H15NO5/c1-4-14-8(12)7(10-6(3)11)9(13)15-5-2/h7H,4-5H2,1-3H3,(H,10,11)
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InChI Key

ISOLMABRZPQKOV-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOC(=O)C(C(=O)OCC)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H15NO5
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DSSTOX Substance ID

DTXSID6061446
Record name Propanedioic acid, 2-(acetylamino)-, 1,3-diethyl ester
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Molecular Weight

217.22 g/mol
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Physical Description

Solid; [HSDB] White crystalline powder; [MSDSonline]
Record name Acetamidomalonic acid diethyl ester
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Boiling Point

185 °C @ 20 MM HG
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
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Solubility

SLIGHTLY SOL IN HOT WATER & ETHER; SOL IN HOT ALCOHOL
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
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Color/Form

CRYSTALS FROM ALCOHOL OR BENZENE-PETROLEUM ETHER

CAS RN

1068-90-2
Record name Diethyl acetamidomalonate
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Record name Acetamidomalonic acid diethyl ester
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Record name DIETHYL (N-ACETYLAMINO)MALONATE
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Melting Point

95-96 °C
Record name ACETAMIDOMALONIC ACID DIETHYL ESTER
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Synthesis routes and methods I

Procedure details

A mixture of 1,4-dioxane, acetic acid and water, obtained from a previous reaction mixture by taking a low-boiling cut, was metered into a stirred mixture of 320.4 g (2.0 mol) of diethyl malonate and 160 g (2.3 mol) of sodium nitrite (technical grade), maintained at 35° C. 12.0 g of water were then metered in and 166 g (207. mol) of acetic acid (96%) were added dropwise over 2 hours. The mixture was allowed to continue reacting for 2 hours at 40° C. and was worked up as described in Example 4. There remained 425 g of light yellow oil, which, after catalytic hydrogenation and recrystallization of the crude product, gave diethyl acetaminomalonate at a yield of 86% of theory, based on the diethyl malonate employed, and with a purity of >99.8 FID area percent.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step One
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0 (± 1) mol
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solvent
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320.4 g
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160 g
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[Compound]
Name
light yellow oil
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425 g
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reactant
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166 g
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Quantity
12 g
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Synthesis routes and methods II

Procedure details

Alternatively, diethyl 2-aminomalonate hydrochloride (21.4 g, 100 mmol) and triethylamine (56 mL, 400 mmol, 4.0 eq.) were dissolved in dichloromethane (500 mL) and stirred with acetic anhydride (9.5 mL, 100 mmol, 1.0 eq.) at 0° C. and overnight at r.t. The mixture was washed with brine (2×200 mL) and dried over MgSO4. The organic phase was filtered through a short silica gel column I (6×6 cm, dichloromethane). The product 1 was isolated as a white crystalline solid. Yield: 22.08 g (100%); 99% purity (GC).
Quantity
21.4 g
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reactant
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56 mL
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reactant
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500 mL
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solvent
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9.5 mL
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reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

0.67 mol of acetic acid is fed into a mixture made from 0.38 mol of diethyl malonate, 1.14 mol of acetic anhydride and 0.5 mol of sodium nitrite, with stirring, at a temperature of 40° C., in such a way as to prevent the reaction temperature from exceeding 50° C. (metering time: about 3 hours). Stirring is continued for 4 hours at 50° C., followed by cooling to room temperature. Salts derived from the reaction are filtered off, and the salt is then washed with about 100 ml of methyl tert-butyl ether. The sodium acetate from the post precipitation is filtered off, and the mother liquor is mixed with 5 g of platinum/carbon (5%). The mixture is hydrogenated at a hydrogen pressure of 5 bar and a temperature of from 45 to 50° C.Hydrogen uptake ceases after about 4 hours. The mixture is cooled and the pressure released, and some of the solvent is removed by distillation in vacuo. After crystallization of the product the solid is isolated by filtration. This gives a yield of 85% of diethyl acetylaminomalonate.
Quantity
0.67 mol
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reactant
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0.38 mol
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reactant
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1.14 mol
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reactant
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0.5 mol
Type
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Diethyl acetamidomalonate
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Q & A

Q1: What is the molecular formula and weight of diethyl acetamidomalonate?

A1: this compound has the molecular formula C9H15NO5 and a molecular weight of 217.22 g/mol. []

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, researchers have utilized techniques like Raman spectroscopy to characterize this compound. The Raman cross-section (σR) for the powder form of this compound has been determined to be 3.25 ± 0.26 × 10−29 cm2 for the Raman mode at 2943 cm-1. Additionally, the linewidth (FWHM, Γ) for this mode has been found to be 10.6 ± 0.2 cm-1. []

Q3: What is known about the thermal properties of this compound?

A3: Studies using adiabatic calorimetry reveal that this compound exhibits a solid-liquid phase transition between 344 K and 375 K. The transition temperature (Ttrs) is determined to be 368.72 K with an enthalpy of transition (ΔtrsH) of 34.3 kJ mol-1. The entropy of transition (ΔtrsS) is 93.0 J K-1 mol-1. []

Q4: What are common starting materials for synthesizing this compound?

A4: this compound can be synthesized from diethyl malonate through a multi-step process involving reaction with sodium nitrite and acetic acid to form oximinodiethyl malonate, followed by reduction and acylation using zinc powder and acetic anhydride. [, ]

Q5: How can the yield of this compound synthesis be improved?

A5: Utilizing a phase transfer catalyst during the synthesis of the oximinodiethyl malonate intermediate has been shown to improve the overall yield of this compound. [, ]

Q6: Can this compound undergo alkylation reactions?

A6: Yes, this compound readily undergoes alkylation with various electrophiles. Modified phase-transfer catalysis conditions, utilizing potassium tert-butoxide as a base, have been shown to be particularly effective for alkylation with weak electrophiles. [, ]

Q7: What role does this compound play in the synthesis of α-amino acids?

A7: this compound acts as a glycine equivalent in synthetic routes for various α-amino acids. For instance, it can be alkylated with appropriately substituted alkyl halides, followed by hydrolysis and decarboxylation, to yield the desired amino acid. This strategy has been employed in the synthesis of D-tryptophan, [] β-branched α-amino acids, [, ] and D-methylphenylalanines. []

Q8: How is this compound employed in the synthesis of heterocyclic compounds?

A8: this compound finds application in the synthesis of various heterocycles. It can react with α,β-unsaturated carbonyl compounds like ethyl α,β-dibromoacrylate, leading to the formation of substituted glutaconate derivatives, which can be further manipulated to yield heterocyclic structures like oxazoles. [] It has also been used in the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and its higher analogues. []

Q9: What are some specific applications of this compound in organic synthesis?

A9: this compound is a versatile reagent used in the synthesis of various compounds, including:

  • Amino acids: It serves as a starting material for synthesizing both natural and unnatural amino acids. [, , , , , ]
  • Heterocyclic compounds: It plays a key role in synthesizing various heterocyclic systems like pyrroles, pyrazoles, furans, and hydantoins. [, , , , , , ]
  • Lipidic peptides: It is used in the preparation of lipidic amino acids and their oligomers, which have potential applications in biomaterials and drug delivery. []

Q10: Has this compound been used in the synthesis of biologically active compounds?

A10: Yes, this compound has been employed in the synthesis of various biologically active molecules, including:

  • Root growth modulators: N-substituted 2-acetylamino-2-ethoxycarbonyl-3-(2-furyl)propanamides, synthesized from this compound, have shown potent inhibitory activity against the root growth of rape seedlings. []
  • Enzyme inhibitors: Aminophosphonic acids, synthesized using this compound, have demonstrated potential as antagonists for neurotransmitters. []

Q11: Are there any studies exploring the enantioselective reactions of this compound?

A11: Yes, researchers have explored the use of chiral catalysts, such as carbohydrate-based crown ethers, to achieve enantioselective Michael additions of this compound to substrates like nitrostyrene. These reactions offer promising routes to enantiomerically enriched compounds. [, , , ]

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